Diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate
Overview
Description
Diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate belongs to carboxylic acid ester derivatives and is used as a pharmaceutical intermediate .
Synthesis Analysis
The synthesis of Diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate involves the addition of diisopropyl malonate to the solution of sodium hydride in DMF, followed by the addition of 3-dibromo-2, 2-Dimethoxypropane. The reaction is heated to reflux for 24 hours. After the reaction is complete, it is cooled down, ammonium chloride solution is added, and the mixture is extracted with n-hexane. It is then washed with water and sodium bicarbonate, dried with anhydrous sodium sulfate, and concentrated to obtain the compound .
Molecular Structure Analysis
The molecular formula of Diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate is C14H24O6 . The InChI code is 1S/C14H24O6/c1-9(2)19-11(15)13(12(16)20-10(3)4)7-14(8-13,17-5)18-6/h9-10H,7-8H2,1-6H3 .
Chemical Reactions Analysis
Diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate can undergo carbonylation reactions with metal catalysts to produce carboxylic acids, esters, and amides. These products are useful in the synthesis of polymers, surfactants, and pharmaceuticals .
Physical And Chemical Properties Analysis
Diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate is a liquid at room temperature . Its molecular weight is 288.34 g/mol .
Scientific Research Applications
Synthesis and Physical-Chemical Properties
Diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate plays a role in the synthesis of various compounds. For example, it is used in the synthesis of cis- and trans-1-amino-3-fluoro-3-methylcyclobutanecarboxylic acids, which display different pKa values for their amino groups, suggesting varied interactions with fluorine atoms (Chernykh et al., 2016).
Involvement in Complex Synthesis Processes
This chemical is also integral in multi-step processes to create complex molecules. For instance, it was used to convert to 3-(1,3-dithiacyclohex-2-yl)-1,1-di(p-tosyloxymethyl)cyclobutane, which was then used in further transformations (Wang, 2000).
Contribution to Polymer Chemistry
In polymer chemistry, diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate is used in the synthesis of various monomers like ethyl and isopropyl 1-bicyclobutanecarboxylate. These monomers are then subjected to free radical polymerization, contributing to the development of materials with specific properties (Drujon et al., 1993).
Role in the Synthesis of Spiroheterocycles
It plays a role in the synthesis of spiro-heterocyclic systems containing a 1,2,4-triazolidine moiety, illustrating its versatility in creating complex organic structures (Yavari et al., 2020).
Application in Cycloaddition Reactions
This compound is significant in the study of cycloaddition reactions, such as in the formation of dimethyl 1-(carbazol-9-yl)-2,2-dicyanocyclobutane-3,3-dicarboxylate, indicating its utility in complex organic reactions (Gotoh et al., 1991).
Use in Isomerization Studies
It also has applications in isomerization studies, like in the transformation of epoxy derivatives to 3-hydroxymethylbicyclobutane-1-carboxylic acid derivatives (Razin et al., 2003).
Safety And Hazards
properties
IUPAC Name |
dipropan-2-yl 3,3-dimethoxycyclobutane-1,1-dicarboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24O6/c1-9(2)19-11(15)13(12(16)20-10(3)4)7-14(8-13,17-5)18-6/h9-10H,7-8H2,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZJMXTBKYMLPTJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1(CC(C1)(OC)OC)C(=O)OC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80406768 | |
Record name | Diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80406768 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate | |
CAS RN |
115118-68-8 | |
Record name | Diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80406768 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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